

Application Notes and Protocols for Low-Temperature Reactions Involving Sulfur Tetrachloride

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Compound of Interest

Compound Name: Sulfur tetrachloride

Cat. No.: B084817

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Introduction

Sulfur tetrachloride (SCl_4) is a highly reactive inorganic compound that, due to its inherent instability, serves as a potent electrophile and chlorinating agent in a variety of chemical transformations. Its utility is intrinsically linked to low-temperature reaction conditions, as it readily decomposes to sulfur dichloride (SCl_2) and chlorine (Cl_2) at temperatures above -30°C [1]. The preparation of SCl_4 itself necessitates cryogenic conditions, typically accomplished by reacting sulfur dichloride with chlorine at approximately -80°C (193 K)[1]. While its application in complex organic synthesis, particularly in the realm of drug development, is not extensively documented due to its challenging handling requirements, its reactivity profile suggests significant potential for the introduction of sulfur and chlorine moieties into organic scaffolds.

These application notes provide an overview of the theoretical and practical aspects of employing **sulfur tetrachloride** in low-temperature reactions. The protocols detailed below are based on established principles of electrophilic addition and chlorination reactions, drawing parallels from more stable sulfur chlorides.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **sulfur tetrachloride** is presented in the table below. The low decomposition temperature underscores the necessity for cryogenic reaction setups.

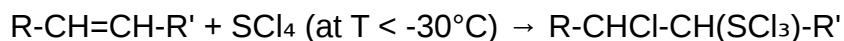
Property	Value	Reference
Chemical Formula	SCl ₄	[1][2]
Molar Mass	173.87 g/mol	[1]
Appearance	Pale yellow solid	[1]
Melting Point	Decomposes above -20°C	[1]
Boiling Point	Decomposes	[1]
Decomposition Temperature	> -30°C	[1]
Solubility	Soluble in organic solvents, reacts with water	[3]

Application 1: Electrophilic Addition to Alkenes

Sulfur tetrachloride is a potent electrophile and is expected to react readily with alkenes at low temperatures. The reaction likely proceeds through a bridged chlorosulfonium ion intermediate, which is subsequently attacked by a chloride ion. This mechanism is analogous to the well-documented reactions of other sulfur chlorides with unsaturated systems. The stereochemical outcome of the addition is anticipated to be anti, a common feature in reactions involving cyclic intermediates.

For unsymmetrical alkenes, the regioselectivity of the addition will be dictated by the relative stability of the partial positive charges on the carbon atoms in the bridged intermediate.

Proposed General Reaction Scheme:



Experimental Protocol: Addition of SCl₄ to Cyclohexene

This protocol describes a representative procedure for the addition of **sulfur tetrachloride** to an alkene, using cyclohexene as the substrate. All operations must be carried out under an inert atmosphere (e.g., argon or nitrogen) in oven-dried glassware.

Materials:

- Sulfur dichloride (SCl_2)
- Chlorine (Cl_2) gas
- Cyclohexene
- Anhydrous dichloromethane (CH_2Cl_2)
- Dry ice/acetone or liquid nitrogen cooling bath
- Inert gas supply (Argon or Nitrogen)
- Schlenk line apparatus

Procedure:

- In-situ Generation of **Sulfur Tetrachloride**:
 - In a three-necked flask equipped with a magnetic stirrer, a gas inlet, a thermometer, and a gas outlet, dissolve sulfur dichloride (1.0 eq) in anhydrous dichloromethane.
 - Cool the solution to -80°C using a dry ice/acetone bath.
 - Slowly bubble chlorine gas (1.0 eq) through the solution while maintaining the temperature at -80°C . The formation of a pale yellow precipitate indicates the formation of SCl_4 .
- Addition to Alkene:
 - In a separate Schlenk flask, prepare a solution of cyclohexene (1.0 eq) in anhydrous dichloromethane.
 - Cool this solution to -80°C .

- Slowly add the cyclohexene solution to the freshly prepared SCl_4 suspension via a cannula, ensuring the temperature does not rise above -75°C .
- Stir the reaction mixture at -80°C for 2-4 hours.
- Work-up:
 - Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of sodium bicarbonate.
 - Allow the mixture to warm to room temperature.
 - Separate the organic layer, and extract the aqueous layer with dichloromethane.
 - Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel.

Application 2: Chlorination of Alcohols

Sulfur tetrachloride can potentially be utilized for the low-temperature chlorination of alcohols. This transformation is proposed to proceed via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the corresponding alkyl chloride. The use of low temperatures can help to minimize side reactions such as elimination and rearrangements.

Proposed General Reaction Scheme:



Experimental Protocol: Chlorination of a Primary Alcohol

This protocol outlines a general procedure for the chlorination of a primary alcohol at low temperature.

Materials:

- Freshly prepared **sulfur tetrachloride** (as described above)
- Primary alcohol (e.g., 1-octanol)
- Anhydrous dichloromethane (CH_2Cl_2)
- Pyridine (anhydrous)
- Dry ice/acetone cooling bath
- Inert gas supply

Procedure:

- Preparation of SCl_4 :
 - Prepare a suspension of SCl_4 in dichloromethane at -80°C as previously described.
- Chlorination Reaction:
 - In a separate flask, dissolve the primary alcohol (1.0 eq) and anhydrous pyridine (1.1 eq) in anhydrous dichloromethane.
 - Cool the alcohol solution to -80°C .
 - Slowly add the alcohol solution to the SCl_4 suspension via cannula.
 - Stir the reaction mixture at -80°C for 1-2 hours.
- Work-up:
 - Quench the reaction at low temperature with cold water.
 - Allow the mixture to warm to room temperature.
 - Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
- The resulting alkyl chloride can be further purified by distillation or chromatography.

Visualizations

Logical Workflow for SCl₄ Preparation and Reaction

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References

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